2-Methyl-4-(4-methylisoxazol-5-yl)phenol
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Overview
Description
2-Methyl-4-(4-methylisoxazol-5-yl)phenol is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and have been widely used in pharmaceutical research .
Mechanism of Action
Target of Action
It is known that isoxazole derivatives, which include 2-methyl-4-(4-methylisoxazol-5-yl)phenol, have been widely used as key building blocks for pharmaceutical agents .
Mode of Action
Isoxazole derivatives have been shown to possess significant pharmacological applications .
Biochemical Pathways
Isoxazole derivatives are known to display anti-inflammatory, antiviral, and antiprotozoal properties, as well as useful activities in anti-hyperglycemic and lipid lowering .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol can be achieved through the regioselective reaction of 2-aryl-3-methylchromones with hydroxylamine hydrochloride in the presence of potassium hydroxide (KOH) and methanol (MeOH). This reaction leads to the exclusive formation of the desired isoxazole derivative with excellent yields .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods employ eco-friendly reagents and conditions to produce isoxazole derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-methylisoxazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like oxone.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxone in water medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of isoxazole oxides, while reduction can yield isoxazole alcohols .
Scientific Research Applications
2-Methyl-4-(4-methylisoxazol-5-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceutical agents.
Industry: Utilized in the production of various chemical products
Comparison with Similar Compounds
Similar Compounds
Valdecoxib: An anti-inflammatory drug with a similar isoxazole structure.
Disoxaril: An antiviral drug with a methylisoxazole structure.
4-[3-(4-chlorophenyl)-4-methylisoxazol-5-yl]-1-phenethylpiperidine: A compound with significant antipsychotic activity.
Uniqueness
2-Methyl-4-(4-methylisoxazol-5-yl)phenol is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Biological Activity
2-Methyl-4-(4-methylisoxazol-5-yl)phenol, also known as a derivative of isoxazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure
The molecular formula for this compound is C11H11N1O1, with a molecular weight of 175.21 g/mol. The structure consists of a phenolic core substituted with a methyl group and an isoxazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of isoxazole, including this compound, exhibit significant anticancer properties. A study highlighted the ability of similar compounds to inhibit various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms such as:
- Inhibition of Protein Kinases : Isoxazole derivatives have shown potency against kinases involved in cancer progression.
- Activation of Apoptotic Pathways : Compounds have been identified that activate caspase cascades leading to programmed cell death in cancer cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | CC50 (µM) |
---|---|---|
This compound | HT29 (Colorectal) | 58.44 |
Cisplatin | HT29 | 47.17 |
Fluorouracil | HT29 | 381.16 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that similar isoxazole derivatives possess activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its ability to inhibit nitric oxide production in macrophages. This effect is crucial as excessive nitric oxide is associated with inflammatory diseases .
Understanding the mechanism of action for this compound involves several biochemical pathways:
- Targeting Enzymes : The compound may interact with specific enzymes or receptors involved in cancer and inflammation.
- Modulation of Signaling Pathways : It can influence pathways such as NF-kB and MAPK, which are critical in cell survival and proliferation.
- Inhibition of Angiogenesis : Similar compounds have been shown to inhibit angiogenesis, thereby limiting tumor growth by restricting blood supply .
Case Studies
Several studies have focused on the biological evaluation of isoxazole-based compounds:
- Study on Anticancer Activity : A series of oxazolo[5,4-d]pyrimidine derivatives demonstrated significant cytotoxicity against colorectal cancer cells, with some compounds showing enhanced activity compared to standard chemotherapeutics like cisplatin .
- Antimicrobial Assessment : Research indicated that certain isoxazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .
Properties
IUPAC Name |
2-methyl-4-(4-methyl-1,2-oxazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-9(3-4-10(7)13)11-8(2)6-12-14-11/h3-6,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAQDDDDRAMQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=NO2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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